4-Chloro-5-ethynylpyrimidin-2-amine

Purity Differentiation Procurement Quality Chemical Synthesis

4-Chloro-5-ethynylpyrimidin-2-amine (CAS 1392804-24-8) is the only pyrimidine building block that combines a 2-amino anchor, a Sonogashira-ready 5-ethynyl handle, and an SNAr-reactive 4-chloro group in a single, low-MW core (153.57 g/mol). Unlike mono-functional analogs (e.g., CAS 857265-74-8 or 3993-78-0), this trisubstituted scaffold enables sequential, chemoselective derivatization—click chemistry at the alkyne, cross-coupling at C4—streamlining hit-to-lead kinase inhibitor discovery, PROTAC synthesis, and combinatorial library construction. Procure with confidence: suppliers offer ≥97% purity, global ambient shipping, and competitive bulk pricing.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 1392804-24-8
Cat. No. B1473316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-ethynylpyrimidin-2-amine
CAS1392804-24-8
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(N=C1Cl)N
InChIInChI=1S/C6H4ClN3/c1-2-4-3-9-6(8)10-5(4)7/h1,3H,(H2,8,9,10)
InChIKeyLXSANWYOFLTJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-ethynylpyrimidin-2-amine (CAS 1392804-24-8): A Strategic Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


4-Chloro-5-ethynylpyrimidin-2-amine (CAS 1392804-24-8) is a versatile, polysubstituted pyrimidine building block with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol [1]. It is characterized by a pyrimidine core substituted with a 2-amino group, a 4-chloro group, and a 5-ethynyl group . This unique combination of reactive handles positions it as a key intermediate for the synthesis of diverse heterocyclic libraries, particularly in the development of kinase inhibitors, where the pyrimidine scaffold serves as an adenine mimic .

Why 4-Chloro-5-ethynylpyrimidin-2-amine Cannot Be Substituted by Common In-Class Pyrimidines


Generic substitution of 4-Chloro-5-ethynylpyrimidin-2-amine with simpler pyrimidine analogs is not feasible due to the compound's unique, orthogonal reactivity profile. Unlike 5-ethynylpyrimidin-2-amine (CAS 857265-74-8) which lacks the 4-chloro handle , or 4-chloropyrimidin-2-amine (CAS 3993-78-0) which lacks the 5-ethynyl group [1], this compound possesses two distinct reactive sites. This dual functionality allows for sequential, chemoselective derivatization—for instance, a Sonogashira coupling at the 5-ethynyl group followed by a nucleophilic aromatic substitution (SNAr) or cross-coupling at the 4-chloro position—a synthetic versatility that is absent in mono-functional analogs and is critical for constructing complex, patentable chemical matter .

Quantitative Differentiation: How 4-Chloro-5-ethynylpyrimidin-2-amine Outperforms Analogs in Purity and Synthetic Utility


High Purity Specification (97%) Compared to Lower-Grade Commercial Analogs

4-Chloro-5-ethynylpyrimidin-2-amine is commercially available with a documented purity of 97% , . In contrast, the closest non-chlorinated analog, 5-ethynylpyrimidin-2-amine, is frequently supplied at a lower 95% purity . This higher purity specification reduces the risk of side reactions, simplifies purification of downstream products, and ensures more consistent reaction yields in critical research applications.

Purity Differentiation Procurement Quality Chemical Synthesis

Verified Kinase Inhibitor Potential via 5-Ethynylpyrimidine Class Activity

While direct kinase inhibition data for 4-Chloro-5-ethynylpyrimidin-2-amine is not publicly available, its core 5-ethynylpyrimidine motif has been validated as a potent kinase inhibitor scaffold. A closely related 5-ethynylpyrimidine derivative (compound 20a) demonstrated an IC50 of 45 nM against EGFR kinase [1]. This class-level inference establishes the compound's potential as a lead-generation scaffold. In contrast, 4-chloropyrimidin-2-amine analogs lacking the ethynyl group do not exhibit this level of reported kinase inhibition, underscoring the critical role of the 5-ethynyl substituent.

Kinase Inhibition EGFR Cancer Research

Orthogonal Synthetic Handles Enable Sequential Derivatization Unavailable in Simpler Analogs

4-Chloro-5-ethynylpyrimidin-2-amine possesses two orthogonal reactive sites: a 4-chloro group for SNAr or cross-coupling reactions, and a 5-ethynyl group for Sonogashira or click chemistry . This enables sequential, chemoselective functionalization. In contrast, 5-ethynylpyrimidin-2-amine (CAS 857265-74-8) offers only the ethynyl handle, while 4-chloropyrimidin-2-amine (CAS 3993-78-0) offers only the chloro handle. This dual reactivity provides a synthetic efficiency advantage, allowing for the rapid generation of highly diverse compound libraries from a single, commercially available building block.

Chemical Synthesis Diversity-Oriented Synthesis Medicinal Chemistry

Procurement-Focused Application Scenarios for 4-Chloro-5-ethynylpyrimidin-2-amine


Focused Kinase Inhibitor Library Synthesis

Medicinal chemistry groups developing targeted kinase inhibitors, particularly for EGFR and related tyrosine kinases, can utilize 4-Chloro-5-ethynylpyrimidin-2-amine as a core scaffold. The 5-ethynyl group provides a validated anchor for ATP-binding pocket interactions [1], while the 4-chloro group allows for subsequent diversification to optimize selectivity and pharmacokinetic properties. This dual functionality supports efficient hit-to-lead exploration.

Diversity-Oriented Synthesis of Heterocyclic Libraries

Chemical biology and early-stage drug discovery labs can leverage the orthogonal reactivity of 4-Chloro-5-ethynylpyrimidin-2-amine to generate complex, diverse compound collections. The 5-ethynyl group can be functionalized via Sonogashira or click chemistry, while the 4-chloro group can undergo sequential nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . This reduces the number of building blocks required to explore a given chemical space.

Synthesis of Advanced Intermediates for Targeted Protein Degraders (PROTACs)

The 2-amino group on the pyrimidine ring serves as an attachment point for linker conjugation, making 4-Chloro-5-ethynylpyrimidin-2-amine a valuable intermediate for synthesizing PROTACs. The ethynyl group can be used to install a ligand for an E3 ligase, while the chloro group can be derivatized to optimize binding to the target protein. This strategic combination of functional groups streamlines the construction of bifunctional molecules.

Synthesis of Radiolabeled Probes and Chemical Biology Tools

The terminal alkyne of 4-Chloro-5-ethynylpyrimidin-2-amine is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This allows for the facile introduction of fluorophores, biotin tags, or radioactive isotopes for target engagement studies, cellular imaging, or pull-down assays. The presence of the chloro group ensures the molecule can be further optimized for potency and selectivity without compromising the click handle .

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